molecular formula C12H15N3O2S B7870457 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile

Cat. No.: B7870457
M. Wt: 265.33 g/mol
InChI Key: QHBGNRXTSXSDIJ-UHFFFAOYSA-N
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Description

4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is a chemical compound characterized by a benzene ring substituted with a cyano group (-CN) and a sulfonyl group attached to a 2-methylpiperazine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile typically involves the reaction of 2-methylpiperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and control over reaction conditions. This method allows for precise control of temperature, pressure, and reaction time, leading to higher yields and purity.

Types of Reactions:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidizing conditions.

  • Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

  • Carboxylic acid from oxidation of the cyano group.

  • Sulfide from reduction of the sulfonyl group.

  • Various substituted piperazines from nucleophilic substitution.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of sulfonyl groups with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile exerts its effects involves the interaction of its sulfonyl group with biological targets. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of various biologically active compounds. The molecular targets and pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

  • 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine)

  • 2-(4-Methylpiperazin-1-yl)cyclopentanol

Uniqueness: 4-((2-Methylpiperazin-1-yl)sulfonyl)benzonitrile is unique due to its combination of a cyano group and a sulfonyl group attached to a piperazine ring

Properties

IUPAC Name

4-(2-methylpiperazin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-10-9-14-6-7-15(10)18(16,17)12-4-2-11(8-13)3-5-12/h2-5,10,14H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBGNRXTSXSDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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